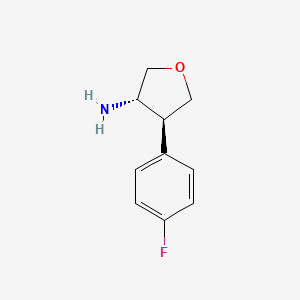

(3S,4S)-4-(4-fluorophenyl)oxolan-3-amine

Description

(3S,4S)-4-(4-Fluorophenyl)oxolan-3-amine (CAS: 1365937-32-1) is a chiral amine derivative featuring a tetrahydrofuran (oxolane) ring substituted with a 4-fluorophenyl group at the 4-position and an amine group at the 3-position. Its molecular formula is C₁₀H₁₂FNO, with a molecular weight of 181.21 g/mol .

Propriétés

IUPAC Name |

(3S,4S)-4-(4-fluorophenyl)oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9-10H,5-6,12H2/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHINYARADCBCP-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(4-fluorophenyl)oxolan-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and (S)-glycidol.

Formation of Oxolane Ring: The oxolane ring is formed through a cyclization reaction. This can be achieved by reacting (S)-glycidol with 4-fluorobenzaldehyde under acidic conditions to form the intermediate oxirane.

Amination: The oxirane intermediate is then subjected to nucleophilic amination using ammonia or an amine source to introduce the amine group at the 3-position of the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(3S,4S)-4-(4-fluorophenyl)oxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of substituents on the fluorophenyl ring.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound's structure, characterized by the presence of a fluorophenyl group and an oxolane ring, suggests significant potential in drug design. Compounds with similar frameworks have been investigated for their ability to interact with biological targets such as receptors and enzymes.

Lead Compound for Drug Discovery

(3S,4S)-4-(4-fluorophenyl)oxolan-3-amine may serve as a lead compound in the development of new pharmaceuticals. Its structural characteristics can be optimized to enhance efficacy and reduce toxicity. For instance, modifications to the fluorophenyl group could yield derivatives with improved pharmacokinetic properties.

Research indicates that compounds with tetrahydrofuran or oxolane rings often exhibit diverse biological activities. The specific interactions of this compound with biological macromolecules remain under investigation, but preliminary studies suggest potential applications in treating various conditions.

Interaction Studies

Understanding how this compound interacts with proteins and enzymes is crucial for elucidating its mechanism of action. Such studies can inform the design of analogs that may enhance its therapeutic efficacy or target specificity.

Case Studies and Comparative Analysis

To illustrate the potential applications of this compound, several case studies and comparative analyses with structurally related compounds are presented below.

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Tetrahydrofuran ring with different substituents | Antidepressant | Lacks fluorine substitution |

| Compound B | Similar amino group but different ring structure | Anti-inflammatory | Non-chiral |

| Compound C | Contains a phenyl ring instead of a fluorophenyl | Antitumor | Different stereochemistry |

This table highlights how variations in substituents and stereochemistry can influence biological activity and therapeutic potential.

Mécanisme D'action

The mechanism of action of (3S,4S)-4-(4-fluorophenyl)oxolan-3-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence biochemical pathways related to neurotransmission or metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ezetimibe

- Structure : (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one .

- Key Differences: Contains an azetidinone (β-lactam) ring instead of oxolane. Additional hydroxyphenyl and hydroxypropyl substituents. Higher molecular weight (409.4 g/mol) and polarity due to hydroxyl groups .

- Activity : Potent cholesterol absorption inhibitor targeting NPC1L1 protein. Metabolites (e.g., glucuronide derivatives) exhibit enhanced intestinal retention and efficacy .

3-(4-Fluorophenyl)oxetan-3-amine Hydrochloride

- Structure : Oxetane ring (4-membered) with 4-fluorophenyl and amine groups .

- Molecular formula C₉H₁₁ClFNO (MW: 219.64 g/mol).

- Activity: Limited data, but oxetanes are explored in drug design for improved pharmacokinetics (e.g., metabolic stability) .

rac-(3R,4S)-4-(4H-1,2,4-Triazol-4-yl)oxolan-3-amine Hydrochloride

- Structure : Oxolane ring with triazole substituent .

- Key Differences :

- Triazole heterocycle replaces fluorophenyl, altering electronic properties and hydrogen-bonding capacity.

- Molecular formula C₈H₁₃ClN₄O (MW: 232.67 g/mol ).

- Activity : Triazole-containing compounds often exhibit antimicrobial or kinase inhibitory activity .

(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine

- Structure : Pyran (6-membered) ring with fluorine at C3 and amine at C4 .

- Key Differences: Larger ring size increases conformational flexibility. Molecular formula C₅H₁₀FNO (MW: 119.14 g/mol).

- Activity : Fluorinated pyran-amines are studied for CNS applications due to blood-brain barrier permeability .

Comparative Analysis Table

Research Findings and Implications

Chirality and Activity : The (3S,4S) configuration in the target compound mirrors stereochemical preferences seen in ezetimibe, where enantiomeric purity is critical for NPC1L1 binding .

Ring Size Effects : Smaller rings (e.g., oxetane) may enhance solubility but reduce metabolic stability compared to oxolane or pyran derivatives .

Fluorine Impact: Fluorine substitution improves bioavailability and target affinity by modulating lipophilicity and electronic effects. This is evident in ezetimibe’s enhanced potency over non-fluorinated analogs .

Heterocyclic Variations : Triazole or pyrazole substituents (e.g., ) introduce hydrogen-bonding motifs that can optimize target engagement .

Activité Biologique

(3S,4S)-4-(4-fluorophenyl)oxolan-3-amine is a chiral compound belonging to the oxolane family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a four-membered oxolane ring with a fluorophenyl substituent at the 4-position and an amine group at the 3-position. Its molecular formula is .

The biological activity of this compound is primarily mediated through its interaction with specific biological targets, including enzymes and receptors. The compound may exhibit enzyme inhibition or receptor binding, which can lead to various pharmacological effects.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound in various contexts:

- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its potential to inhibit phospholipase A2, which plays a critical role in lipid metabolism and inflammatory responses .

- Receptor Binding : The compound's structure suggests it may interact with specific receptors, although detailed binding studies are necessary to elucidate these interactions fully.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that modifications to the fluorophenyl group or the oxolane ring could significantly alter its biological activity. For example, compounds with different substituents on the aromatic ring have been shown to exhibit varying degrees of potency against target enzymes .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cholesterol Absorption Inhibition : A study demonstrated that structurally similar compounds could effectively lower total plasma cholesterol levels in animal models. This suggests that this compound may also possess similar cholesterol-lowering effects .

- Antifungal Activity : In vitro assays have indicated that derivatives of oxolane compounds exhibit antifungal properties, potentially positioning this compound as a candidate for further development in antifungal therapies .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.